Cas no 141567-47-7 (2-Oxazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester)
141567-47-7 structure
Product Name:2-Oxazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester
CAS-nummer:141567-47-7
MF:C7H8BrNO3
MW:234.04732131958
CID:1307232
PubChem ID:19105062
Update Time:2025-04-20
2-Oxazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Oxazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester
- OALJNMKDYSKDSH-UHFFFAOYSA-N
- Ethyl 5-(bromomethyl)oxazole-2-carboxylate
- 141567-47-7
- DB-114547
- SCHEMBL1935994
- ethyl 5-(bromomethyl)-2-oxazolecarboxylate
-
- Inchi: 1S/C7H8BrNO3/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
- InChI-sleutel: OALJNMKDYSKDSH-UHFFFAOYSA-N
- LACHT: BrCC1=CN=C(C(=O)OCC)O1
Berekende eigenschappen
- Exacte massa: 232.96874
- Monoisotopische massa: 232.96876g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 4
- Complexiteit: 165
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 52.3Ų
Experimentele eigenschappen
- PSA: 52.33
2-Oxazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester Gerelateerde literatuur
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Lianqin Wang,Rachida Bance-Soualhi,Julia Ponce-González,Pilar Ocón,Edson A. Ticianelli,Daniel K. Whelligan,John R. Varcoe J. Mater. Chem. A, 2018,6, 24330-24341
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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